molecular formula C12H16BrNO3S B14898935 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine

Cat. No.: B14898935
M. Wt: 334.23 g/mol
InChI Key: IZEKHSVQKFZCSY-UHFFFAOYSA-N
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Description

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is an organic compound that belongs to the class of sulfonyl morpholines. This compound is characterized by the presence of a bromophenyl group attached to a sulfonyl moiety, which is further connected to a morpholine ring substituted with an ethyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-ethylmorpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, peracids, or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

Scientific Research Applications

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research has explored its potential as a pharmacophore in drug design.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is primarily based on its ability to interact with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Bromophenyl)sulfonyl)-2-ethylmorpholine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H16BrNO3S

Molecular Weight

334.23 g/mol

IUPAC Name

4-(4-bromophenyl)sulfonyl-2-ethylmorpholine

InChI

InChI=1S/C12H16BrNO3S/c1-2-11-9-14(7-8-17-11)18(15,16)12-5-3-10(13)4-6-12/h3-6,11H,2,7-9H2,1H3

InChI Key

IZEKHSVQKFZCSY-UHFFFAOYSA-N

Canonical SMILES

CCC1CN(CCO1)S(=O)(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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